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molecular formula C8H12O B8572377 Bicyclo[2.2.1]hept-2-ene-1-methanol CAS No. 68232-84-8

Bicyclo[2.2.1]hept-2-ene-1-methanol

Cat. No. B8572377
M. Wt: 124.18 g/mol
InChI Key: NSTVHFOHEYKXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382271B2

Procedure details

subjecting norbornene methyl acetate (IIIB) to trans-esterification reaction in the presence of methanol and sodium methoxide at a temperature of from about 40° C. to about 50° C. to form norbornene methanol (IB):
Name
norbornene methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH3:4].[CH:6]12[CH2:12]C([CH2:10][CH2:11]1)[CH:8]=[CH:7]2.C[O-].[Na+]>CO>[C:4]12([CH2:3][OH:2])[CH2:12][CH:6]([CH2:11][CH2:10]1)[CH:7]=[CH:8]2 |f:0.1,2.3|

Inputs

Step One
Name
norbornene methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)=O.C12C=CC(CC1)C2
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(C=CC(CC1)C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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